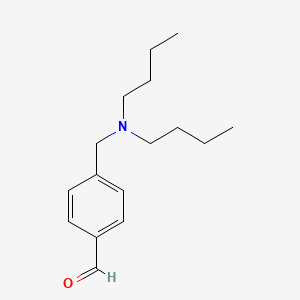

4-((Dibutylamino)methyl)benzaldehyde

CAS No.: 82413-60-3

Cat. No.: VC13543789

Molecular Formula: C16H25NO

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82413-60-3 |

|---|---|

| Molecular Formula | C16H25NO |

| Molecular Weight | 247.38 g/mol |

| IUPAC Name | 4-[(dibutylamino)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C16H25NO/c1-3-5-11-17(12-6-4-2)13-15-7-9-16(14-18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |

| Standard InChI Key | UCVBRNYVYTYCIK-UHFFFAOYSA-N |

| SMILES | CCCCN(CCCC)CC1=CC=C(C=C1)C=O |

| Canonical SMILES | CCCCN(CCCC)CC1=CC=C(C=C1)C=O |

Introduction

Structural and Molecular Characteristics

4-((Dibutylamino)methyl)benzaldehyde (CHNO) features a benzaldehyde backbone with a -CH-N(CH) substituent at the fourth carbon. This structure distinguishes it from the closely related 4-(dibutylamino)benzaldehyde (CAS 90134-10-4), which lacks the methylene spacer between the amine and aromatic ring . The addition of the methylene group alters electronic and steric properties, potentially influencing reactivity and intermolecular interactions.

Key Physicochemical Properties

While experimental data for 4-((Dibutylamino)methyl)benzaldehyde is scarce, extrapolations from analogues suggest:

-

Molecular Weight: ~263.38 g/mol (theoretical).

-

Boiling Point: Estimated >350°C, based on increased alkyl chain length compared to 4-(dibutylamino)benzaldehyde (386.7°C) .

-

Density: ~0.95–1.00 g/cm³, consistent with hydrophobic alkylamines .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

Synthetic Methodologies

The synthesis of 4-((Dibutylamino)methyl)benzaldehyde can be inferred from established routes for analogous compounds. A plausible pathway involves:

Step 1: Formation of the Dibutylaminomethyl Intermediate

Reaction of 4-(bromomethyl)benzaldehyde with dibutylamine in a polar solvent (e.g., DMF) under reflux:

This nucleophilic substitution is typically catalyzed by a base (e.g., KCO) to neutralize HBr .

Step 2: Purification and Characterization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation employs:

-

H NMR: Peaks at δ 9.8–10.1 ppm (aldehyde proton), δ 3.2–3.5 ppm (-CH-N), and δ 0.8–1.6 ppm (butyl chains).

-

FT-IR: Stretching vibrations at ~2820 cm (C-H aldehyde), ~1620 cm (C=O), and ~1120 cm (C-N) .

Physicochemical and Spectroscopic Data

While direct measurements are unavailable, comparative analysis with 4-(dibutylamino)benzaldehyde (Table 1) offers predictive insights:

Table 1: Comparative Properties of Amino-Benzaldehyde Derivatives

The extended alkyl chain in the target compound likely enhances lipophilicity (higher LogP), impacting its partitioning behavior in biological systems .

Applications in Research and Industry

Organic Synthesis

4-((Dibutylamino)methyl)benzaldehyde serves as a versatile intermediate:

-

Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry and catalyst design .

-

Heterocyclic Synthesis: Participates in cyclocondensation reactions to generate quinazolines or benzodiazepines, frameworks prevalent in pharmaceuticals .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume